molecular formula C13H21N B13529121 3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine

3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13529121
M. Wt: 191.31 g/mol
InChI Key: WUTGQLDWRBJCMA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by its unique structure, which includes a 3,4-dimethylphenyl group attached to a 2,2-dimethylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 3,4-dimethylphenylamine with 2,2-dimethylpropanal under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or reductive amination, to achieve higher yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.

    Medicine: Potential therapeutic applications are explored, particularly in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine
  • 3-(3,4-Dimethylphenyl)-2,2-dimethylpropan-2-amine
  • 3-(3,4-Dimethylphenyl)-2,2-dimethylbutan-1-amine

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C13H21N/c1-10-5-6-12(7-11(10)2)8-13(3,4)9-14/h5-7H,8-9,14H2,1-4H3

InChI Key

WUTGQLDWRBJCMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C)(C)CN)C

Origin of Product

United States

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